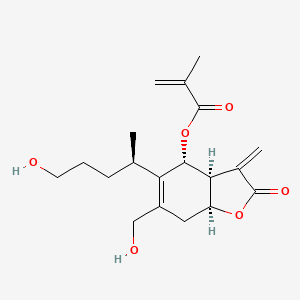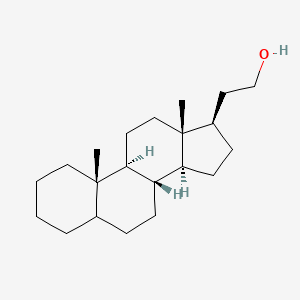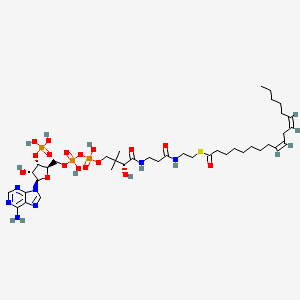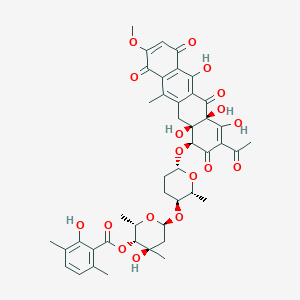![molecular formula C15H13BrN2O2 B1234347 4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B1234347.png)
4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methylbenzoic acid [[amino-(4-bromophenyl)methylidene]amino] ester is a member of benzoic acids.
Scientific Research Applications
Photodynamic Therapy Application
- Zinc Phthalocyanine Derivatives : A study by Pişkin, Canpolat, and Öztürk (2020) explored the use of zinc phthalocyanine derivatives, including 4-bromo-N'-[(4-methylbenzoyl)oxy]benzenecarboximidamide-related compounds, for photodynamic therapy in cancer treatment. These compounds exhibit high singlet oxygen quantum yield, making them effective for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis in Drug Design
- X-Ray Diffraction of Benzimidazole Derivatives : Research by Ribeiro Morais et al. (2012) involved the structural analysis of benzimidazole compounds related to this compound. This research aids in the design of amyloid-avid probes, which are crucial in studying neurodegenerative diseases (Ribeiro Morais et al., 2012).
Chemical Functionalization for Electrochemical Applications
- Functionalization of Glassy Carbon : Actis et al. (2008) reported on the chemical functionalization of glassy carbon electrodes using 4-bromobenzene and related diazonium salts, including this compound. This process is significant for developing electrochemical sensors and devices (Actis et al., 2008).
Synthesis and Characterization in Medicinal Chemistry
- CCR5 Antagonist Development : Cheng De-ju (2014, 2015) conducted studies on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, related to this compound. These studies contribute to the development of non-peptide CCR5 antagonists, important in HIV treatment (Cheng De-ju, 2014) (Cheng De-ju, 2015).
Catalytic Synthesis in Organic Chemistry
- Palladium-Catalyzed Amination : Baer and Hanna (1981) explored the palladium-catalyzed allylic amination of unsaturated sugars using compounds related to this compound. This research is pivotal in the synthesis of complex organic molecules, such as forosamine (Baer & Hanna, 1981).
Properties
Molecular Formula |
C15H13BrN2O2 |
|---|---|
Molecular Weight |
333.18 g/mol |
IUPAC Name |
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-2-4-12(5-3-10)15(19)20-18-14(17)11-6-8-13(16)9-7-11/h2-9H,1H3,(H2,17,18) |
InChI Key |
UISPMHKDFGTWKI-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Br)\N |
SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dimethylphenyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1234265.png)










![(3E)-3-[[4-(methylamino)-3-nitrophenyl]methylidene]thiochromen-4-one](/img/structure/B1234285.png)


